molecular formula C6H6N2S B3328371 3-Methylimidazo[2,1-b]thiazole CAS No. 45654-19-1

3-Methylimidazo[2,1-b]thiazole

Cat. No.: B3328371
CAS No.: 45654-19-1
M. Wt: 138.19 g/mol
InChI Key: SJBRBCLOEVPYQW-UHFFFAOYSA-N
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Description

3-Methylimidazo[2,1-b]thiazole is recognized as a privileged pharmacophore in medicinal chemistry, particularly for the development of novel antitumor compounds . Its derivatives have demonstrated strong antiproliferative potency against a diverse panel of cancer cell lines and are known to act on several molecular targets, making them a versatile scaffold for anticancer drug discovery . Recent studies have identified 3-methyl-imidazo[2,1-b]thiazole-based analogs as a promising new class of antifolate agents that potently inhibit the enzyme dihydrofolate reductase (DHFR) . DHFR is a well-established molecular target for treating cancers, as it catalyzes a critical step in the synthesis of purines and thymidylate required for cell proliferation . Specific derivatives have exhibited remarkable DHFR inhibition, with IC50 values comparable to the FDA-approved drug Methotrexate, and have shown efficacy in inducing cell cycle arrest and apoptosis in human breast cancer cells . Furthermore, structural modifications around this core structure are being actively explored to develop multi-targeting anticancer agents with potential activity against other key targets like EGFR and HER2 tyrosine kinases . This compound and its derivatives are For Research Use Only. They are not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-4-9-6-7-2-3-8(5)6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBRBCLOEVPYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=CN12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902878
Record name NoName_3453
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylimidazo 2,1 B Thiazole and Its Derivatives

Conventional Synthetic Routes

Traditional methods for the synthesis of the imidazo[2,1-b]thiazole (B1210989) core have long been established, primarily relying on cyclization and multicomponent reactions. These routes are valued for their reliability and access to a diverse range of derivatives.

Cyclization Reactions

The Hantzsch thiazole (B1198619) synthesis and its variations represent a cornerstone in the formation of the imidazo[2,1-b]thiazole nucleus. This typically involves the condensation reaction between a 2-aminothiazole (B372263) and an α-haloketone. Specifically, for the synthesis of 3-methyl substituted derivatives, an α-haloketone bearing a methyl group adjacent to the carbonyl is a key reactant.

A common strategy involves the reaction of 2-aminothiazole with 3-chloro-2-butanone (B129570) to yield 2,3-dimethylimidazo[2,1-b]thiazole. While not the specific synthesis of the parent 3-methylimidazo[2,1-b]thiazole, this reaction exemplifies the fundamental cyclization approach. The reaction of 2-aminobenzothiazole (B30445) with ethyl 2-chloro-3-oxobutanoate in refluxing 1,4-dioxane (B91453) produces ethyl 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate, a derivative of the target scaffold rsc.org. This highlights the versatility of using different α-halocarbonyl compounds to introduce various substituents onto the imidazo[2,1-b]thiazole core.

The general mechanism involves the initial nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Table 1: Examples of Cyclization Reactions for the Synthesis of Imidazo[2,1-b]thiazole Derivatives

2-Aminothiazole Reactantα-Haloketone ReactantProductReference
2-AminobenzothiazoleEthyl 2-chloro-3-oxobutanoateEthyl 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate rsc.org
Thiazol-2-amine2-Bromo-1-phenylethanones6-Phenylimidazo[2,1-b]thiazoles

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazo[2,1-b]thiazoles in a one-pot fashion. The Groebke-Blackburn-Bienaymé (GBB) reaction is a notable example of a three-component reaction used to construct this heterocyclic system.

This reaction typically involves the condensation of a 2-aminoazole, an aldehyde, and an isocyanide. By selecting the appropriate aldehyde, various substituents can be introduced at the 3-position of the imidazo[2,1-b]thiazole ring. For the synthesis of 3-methyl derivatives, acetaldehyde (B116499) or its synthetic equivalents would be the logical choice for the aldehyde component. While specific examples focusing solely on the 3-methyl derivative are not extensively detailed in the provided literature, the GBB reaction's flexibility makes it a powerful tool for generating a library of substituted imidazo[2,1-b]thiazoles.

Advanced Synthetic Approaches

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methods. These advanced approaches often lead to higher yields, shorter reaction times, and milder reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often accelerating reaction rates and improving yields. The synthesis of imidazo[2,1-b]thiazole derivatives has greatly benefited from this technology.

For instance, the Hantzsch-type synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been efficiently carried out using microwave heating nih.gov. This method significantly reduces the reaction time from hours to minutes compared to conventional heating, while also providing higher yields nih.gov. Another example is the microwave-assisted, solvent-free, three-component reaction for the synthesis of imidazo-fused imidazo[2,1-b]thiazole scaffolds, which proceeds with high conversions and shorter reaction times cbijournal.com.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Imidazo[2,1-b]thiazole Derivative nih.gov

MethodSolventReaction TimeYield (%)
Conventional RefluxMethanol8 hoursLower
Microwave Irradiation-MinutesHigher

Catalyst-Free and Solvent-Free Protocols

The development of catalyst-free and solvent-free synthetic protocols is a key goal in green chemistry. For the synthesis of imidazo[2,1-b]thiazoles, several such methods have been reported.

A notable example is the catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles under microwave irradiation in water, a green and benign solvent rsc.orgsemanticscholar.org. This approach provides rapid access to these functionalized heterocycles under mild, transition-metal-free conditions rsc.orgsemanticscholar.org. The Groebke-Blackburn-Bienaymé reaction for the synthesis of imidazo[2,1-b]thiazoles has also been successfully performed under catalyst-free conditions mdpi.com. The optimization of this reaction showed that by simply heating the reactants in toluene, moderate to good yields could be achieved without the need for a catalyst mdpi.com.

C-H Bond Activation Strategies

Direct C-H bond activation has become a highly attractive strategy for the functionalization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. For the imidazo[2,1-b]thiazole scaffold, transition metal-catalyzed C-H activation has been explored to introduce aryl groups at specific positions.

Research has shown that the reactivity of the C-H bonds in imidazo[2,1-b]thiazole is position-dependent. The C-5 position is generally more susceptible to electrophilic attack. However, by employing different transition metal catalysts, selectivity for different positions can be achieved. For instance, palladium catalysis has been used for the direct arylation of the C-5 position of 6-aryl imidazo[2,1-b]thiazoles nih.gov. In contrast, copper-mediated C-H arylation has been shown to selectively functionalize the C-2 and C-3 positions of the imidazo[2,1-b]thiazole ring nih.gov. This differential reactivity provides a powerful tool for the regioselective synthesis of various substituted imidazo[2,1-b]thiazoles, including those with substituents at the 3-position.

Derivatization Strategies of the this compound Core

The chemical scaffold of this compound is a subject of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The derivatization of this core structure is a key strategy for modulating its physicochemical properties and biological activity. This section explores the synthetic methodologies employed for the functionalization of the this compound ring system and the synthesis of its fused analogues.

Functionalization at Various Ring Positions

The imidazo[2,1-b]thiazole ring system is susceptible to electrophilic substitution, and the position of substitution is directed by the electron density of the ring atoms. The C5 position is particularly reactive towards electrophiles.

One of the common methods for introducing a functional group at the C5 position is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. ijpcbs.comwikipedia.orgorganic-chemistry.org In the case of imidazo[2,1-b]thiazoles, this reaction proceeds to yield the corresponding 5-carbaldehyde derivative. researchgate.net This aldehyde can then serve as a versatile intermediate for the synthesis of a wide array of derivatives, including Schiff bases and other heterocyclic systems. The general mechanism involves the formation of an electrophilic iminium cation which then attacks the electron-rich C5 position of the imidazo[2,1-b]thiazole ring. researchgate.net

Halogenation is another important functionalization reaction. Bromination of imidazo[2,1-b] mdpi.comtandfonline.comnih.govthiadiazoles, a closely related scaffold, has been shown to occur at the C5 position, yielding 5-bromo derivatives. mdpi.comresearchgate.net This suggests that this compound would also undergo bromination at the C5 position. These halogenated derivatives are valuable precursors for cross-coupling reactions to introduce further diversity.

Furthermore, Mannich reactions have been employed to introduce aminomethyl groups at the C5 position of the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole core, demonstrating another route for functionalization at this position. nih.gov

The following table summarizes the functionalization reactions at different positions of the imidazo[2,1-b]thiazole core:

PositionReaction TypeReagentsFunctional Group Introduced
C5Vilsmeier-HaackPOCl₃, DMF-CHO (Formyl)
C5BrominationBr₂-Br (Bromo)
C5Mannich ReactionFormaldehyde, Secondary Amine-CH₂NR₂ (Aminomethyl)

Synthesis of Fused Ring Systems and Analogues (e.g., Benzo-Fused Imidazothiazoles, Thiadiazoles)

Expanding the core structure of this compound by fusing it with other ring systems is a common strategy to create novel chemical entities with potentially enhanced biological activities.

Benzo-fused Imidazothiazoles:

The synthesis of benzo[d]imidazo[2,1-b]thiazole derivatives has been reported, representing a significant class of fused analogues. nih.govrsc.orgrsc.orgnih.govnih.gov These compounds are often synthesized from substituted 2-aminobenzothiazoles. While the specific synthesis starting from this compound is not detailed in the provided context, the general strategies for constructing such fused systems often involve the annulation of a benzene (B151609) ring onto the imidazole (B134444) portion of the imidazo[2,1-b]thiazole core. The resulting benzo[d]imidazo[2,1-b]thiazole scaffold has been explored for various therapeutic applications. rsc.orgnih.gov

Imidazo[2,1-b] mdpi.comtandfonline.comnih.govthiadiazoles:

A closely related and extensively studied class of fused analogues are the imidazo[2,1-b] mdpi.comtandfonline.comnih.govthiadiazoles. mdpi.comtandfonline.comnih.govresearchgate.netderpharmachemica.comresearchgate.net The synthesis of these compounds typically begins with a 2-amino-1,3,4-thiadiazole (B1665364) derivative. This starting material is then reacted with an α-haloketone, such as a phenacyl bromide, in a condensation reaction. researchgate.netderpharmachemica.com The reaction proceeds through the formation of an intermediate, followed by an intramolecular cyclization to afford the imidazo[2,1-b] mdpi.comtandfonline.comnih.govthiadiazole ring system. mdpi.com

A general synthetic scheme for the formation of imidazo[2,1-b] mdpi.comtandfonline.comnih.govthiadiazoles is as follows:

Step 1: Formation of 2-amino-1,3,4-thiadiazole. This can be achieved by reacting a carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride. tandfonline.comderpharmachemica.com

Step 2: Condensation and Cyclization. The synthesized 2-amino-1,3,4-thiadiazole is then refluxed with a substituted α-bromoketone in a suitable solvent like ethanol (B145695) to yield the final imidazo[2,1-b] mdpi.comtandfonline.comnih.govthiadiazole derivative. researchgate.netderpharmachemica.com

The following table provides an overview of the synthesis of these fused ring systems:

Fused SystemStarting MaterialsKey Reaction Type
Benzo[d]imidazo[2,1-b]thiazoleSubstituted 2-aminobenzothiazolesAnnulation
Imidazo[2,1-b] mdpi.comtandfonline.comnih.govthiadiazole2-Amino-1,3,4-thiadiazole, α-haloketoneCondensation-Cyclization

These derivatization and fusion strategies provide a powerful toolkit for chemists to generate a diverse library of compounds based on the this compound core, enabling the exploration of their potential in various scientific fields.

Chemical Reactivity and Mechanistic Transformations of 3 Methylimidazo 2,1 B Thiazole

Electrophilic Aromatic Substitution Reactions

The imidazo[2,1-b]thiazole (B1210989) ring system is susceptible to electrophilic attack, primarily at the C5 position. The presence of a methyl group at the 3-position has been shown to enhance the rate of these substitution reactions. rsc.org A variety of electrophiles have been successfully introduced at the 5-position, demonstrating the synthetic utility of this reaction.

Key Research Findings:

Deuteriation: Acid-catalyzed deuteriation studies on imidazo[2,1-b]thiazoles have quantitatively shown that a 3-methyl group increases the rate constant of the deuteriation process by a factor of approximately three. rsc.org

Bromination: Bromination of 3-methylimidazo[2,1-b]thiazole derivatives occurs preferentially at the C5 position, even when other potentially reactive sites are present in substituents. rsc.org

Nitrosation: While 6-alkyl-5-nitrosoimidazothiazoles can be unstable, specific methods have been developed for their synthesis, indicating that the C5 position is reactive towards nitrosating agents. rsc.org

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction provides a classic example of electrophilic substitution in imidazo[2,1-b]thiazoles, leading to the formation of 5-formyl derivatives. nih.gov This reaction involves the use of a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which acts as the electrophile. ijpcbs.comwikipedia.orgwikipedia.orgorganic-chemistry.org The resulting 5-formyl derivatives exhibit significant mesomerism. rsc.org

Trifluoroacetylation and Thiocyanation: Imidazo[2,1-b]thiazoles, including 3-methyl derivatives, are readily converted into 5-trifluoroacetyl and 5-thiocyanato compounds, further highlighting the reactivity of the C5 position towards a range of electrophiles. rsc.org

Interactive Data Table: Electrophilic Aromatic Substitution Reactions of this compound Derivatives

Electrophile/ReagentPosition of SubstitutionProductReference
D+/AcidC55-Deuterio-3-methylimidazo[2,1-b]thiazole rsc.org
Br2C55-Bromo-3-methylimidazo[2,1-b]thiazole rsc.org
NaNO2/CH3COOHC55-Nitroso-3-methylimidazo[2,1-b]thiazole rsc.org
POCl3/DMFC55-Formyl-3-methylimidazo[2,1-b]thiazole nih.gov
(CF3CO)2OC55-Trifluoroacetyl-3-methylimidazo[2,1-b]thiazole rsc.org
KSCN/Br2C55-Thiocyanato-3-methylimidazo[2,1-b]thiazole rsc.org

Nucleophilic Additions and Substitutions

While the electron-rich nature of the imidazo[2,1-b]thiazole ring system makes it more prone to electrophilic attack, it can undergo nucleophilic reactions under specific conditions. These reactions often require the presence of activating groups or occur at positions other than the electron-rich C5.

Direct nucleophilic attack on the this compound ring is not commonly observed. However, studies on related benzo[d]imidazo[2,1-b]thiazoles have demonstrated direct nucleophilic attack and addition cyclization reactions, suggesting that with appropriate substitution, the core ring system can be susceptible to nucleophiles. researchgate.net

Rearrangement Reactions

The imidazo[2,1-b]thiazole scaffold can participate in rearrangement reactions, leading to the formation of isomeric structures. One notable example is the Dimroth-type rearrangement. The Dimroth rearrangement is a well-known reaction in heterocyclic chemistry where endocyclic and exocyclic heteroatoms exchange places. wikipedia.org While not extensively studied for the parent this compound, a Dimroth-type N/S-interchange has been observed in related fused heterocyclic systems, such as in the acid-induced rearrangement of N-aminothioglycolurils to form 2-hydrazonoimidazo[4,5-d]thiazolones. nih.gov This suggests that under certain conditions, the thiazole (B1198619) ring of the imidazo[2,1-b]thiazole system could potentially undergo ring-opening and recyclization to afford rearranged products.

Reaction with Other Heterocyclic Systems

The reactivity of this compound extends to its participation in cycloaddition reactions, providing a pathway to more complex heterocyclic structures. Specifically, [3+2] cycloaddition reactions have been reported for derivatives of the imidazo[2,1-b]thiazole scaffold.

In one such example, an ethylene (B1197577) derivative of an imidazo[2,1-b]thiazole scaffold undergoes a [3+2] cycloaddition reaction with an azomethine ylide generated in situ from 6-chloro-isatin and (R)-thiazolidine-4-carboxylic acid. mdpi.com This reaction leads to the stereoselective formation of a novel spirooxindole compound grafted with the imidazo[2,1-b]thiazole core. mdpi.com

Furthermore, the general reactivity of electron-deficient alkynes in [3+2] cycloaddition reactions with various dipoles is well-established, suggesting that this compound could potentially react with such alkynes to form new fused ring systems. nih.govresearchgate.net

Structural Elucidation and Analytical Characterization Techniques

Spectroscopic Analysis Methods

Spectroscopic techniques are fundamental to the structural elucidation of 3-Methylimidazo[2,1-b]thiazole, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific spectral data for the parent this compound is not extensively detailed in publicly available literature, analysis of closely related derivatives allows for the prediction of characteristic chemical shifts.

For instance, in derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold, the protons on the imidazole (B134444) and thiazole (B1198619) rings typically resonate in the aromatic region of the ¹H NMR spectrum. The methyl group at the 3-position would be expected to produce a singlet in the upfield region. In ¹³C NMR spectra, the carbons of the fused ring system and the methyl substituent would exhibit distinct signals, the positions of which are influenced by their electronic environment.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃~2.3~15-20
H-2~7.0-7.5~110-120
H-5~7.5-8.0~120-130
H-6~7.2-7.8~115-125
C-2-~110-120
C-3-~130-140
C-5-~120-130
C-6-~115-125
C-7a-~145-155
C-CH₃-~15-20

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its chemical formula. The fragmentation pattern observed in the mass spectrum offers additional structural information, revealing stable fragments of the parent ion. For this compound (C₆H₆N₂S), the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of approximately 138.025.

Table 2: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular FormulaC₆H₆N₂S
Molecular Weight138.19 g/mol
Exact Mass138.025
[M+H]⁺ (ESI)139.032

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic system. The C-S bond vibration is typically observed in the fingerprint region.

Table 3: Predicted Infrared Absorption Bands for this compound (Note: Predicted values based on typical functional group absorptions.)

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch (CH₃)2850-2960
C=C and C=N Stretch1500-1650
C-H Bend1350-1480
C-S Stretch600-800

X-ray Crystallography and Solid-State Analysis

Biological Activities of 3 Methylimidazo 2,1 B Thiazole and Its Derivatives Preclinical Studies

Anti-Tubercular Activity

Selectivity against Non-Tuberculous Mycobacteria (NTM)

A critical aspect of developing new anti-mycobacterial agents is ensuring selectivity for the target pathogen, Mycobacterium tuberculosis (Mtb), over other related mycobacteria, such as non-tuberculous mycobacteria (NTM). Preclinical studies have demonstrated that derivatives of imidazo[2,1-b]thiazole (B1210989) possess this desirable selective activity.

In a study evaluating novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues, selected compounds showed potent activity against Mtb but were inactive against a panel of NTM. rsc.org This suggests a selective inhibition of Mtb by these derivatives. rsc.org For instance, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10, which carries a 4-nitro phenyl moiety, displayed a half-maximal inhibitory concentration (IC50) of 2.32 µM against Mtb H37Ra. rsc.org Another compound, IT06, possessing a 2,4-dichloro phenyl moiety, also showed significant activity with an IC50 of 2.03 µM against the same Mtb strain. rsc.org Despite this potent anti-Mtb activity, these selected hits showed no activity towards the tested panel of NTM, underscoring the selective nature of this class of compounds. rsc.org

Anti-Microbial Activities

Beyond their antimycobacterial properties, imidazo[2,1-b]thiazole derivatives have been investigated for a broader spectrum of antimicrobial activities.

Derivatives of the imidazo[2,1-b]thiazole scaffold have shown notable efficacy against both Gram-positive and Gram-negative bacteria. A series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were evaluated for their antibacterial properties. nih.gov One of the most active compounds, 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide, displayed significant activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL for Staphylococcus aureus and Bacillus subtilis. nih.gov

Other studies have reported that newly synthesized imidazo[2,1-b]naphtha[2,1-d] researchgate.netx-mol.netthiazole (B1198619) derivatives demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus. uobaghdad.edu.iq Similarly, certain imidazo[2,1-b]-1,3,4-thiadiazole derivatives were found to possess slight to moderate activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com Further research on imidazo[2,1-b]thiazole chalcone (B49325) derivatives has also been conducted to evaluate their antibacterial potential against these pathogens. researchgate.netx-mol.net

Derivative ClassBacterial StrainReported Activity (MIC)Reference
2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamideStaphylococcus aureus6.25 µg/mL nih.gov
2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamideBacillus subtilis6.25 µg/mL nih.gov
Imidazo[2,1-b]-1,3,4-thiadiazolesS. aureus, P. aeruginosa, E. coliSlight to moderate activity mdpi.com
Imidazo[2,1-b]naphtha[2,1-d] researchgate.netx-mol.netthiazolesE. coli, S. aureusDemonstrated activity uobaghdad.edu.iq

The therapeutic potential of the thiazole nucleus extends to anti-fungal applications. A study focused on newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system revealed very strong activity against clinical isolates of Candida albicans. nih.gov The MIC values for these compounds ranged from 0.008 to 7.81 µg/mL, with some derivatives showing activity similar to or even higher than the standard antifungal drug nystatin. nih.govnih.gov

Further research has confirmed the anti-fungal potential of this scaffold. One study synthesized several new thiazoles, including 2,3-diphenyl-5-(2-thienyl)imidazo[2,1-b]thiazole, and found that it elicited strong antifungal activity. researchgate.net Additionally, new imidazolone (B8795221) and oxazepine derivatives bearing the imidazo[2,1-b]thiazole core were evaluated and found to have inhibitory activity against fungi. chemmethod.com Hydrazone derivatives of imidazo[2,1-b]naphtha[2,1-d] researchgate.netx-mol.netthiazole also showed promising antifungal activity. uobaghdad.edu.iq

Derivative ClassFungal StrainReported Activity (MIC)Reference
Thiazole derivatives with cyclopropane systemCandida albicans (clinical isolates)0.008 - 7.81 µg/mL nih.gov
2,3-diphenyl-5-(2-thienyl)imidazo[2,1-b]thiazoleNot specifiedStrong activity researchgate.net
Imidazolones/Oxazepines with imidazo[2,1-b]thiazole coreNot specifiedInhibitory activity chemmethod.com

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Research has begun to explore the potential of imidazo[2,1-b]thiazole derivatives as anti-biofilm agents. A study was conducted to determine the anti-biofilm activities of novel imidazo[2,1-b]thiazole chalcone derivatives, indicating that this chemical class is being actively investigated for its ability to interfere with biofilm formation. researchgate.netx-mol.net While specific data on the extent of biofilm inhibition by these particular derivatives is emerging, the broader class of thiazole derivatives has shown promise. For example, novel thiazole-4-carboxylic acid derivatives have been reported to possess anti-biofilm activity against Pseudomonas aeruginosa by targeting the IQS quorum sensing system. nih.gov

Anti-Inflammatory Activity

Imidazo[2,1-b]thiazole and its derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. These compounds have been shown to target key mediators of the inflammatory response.

One study focused on a series of derivatives comprising indole-2-formamide benzimidazole[2,1-b]thiazole. rsc.orgnih.gov The findings revealed that most of these compounds effectively inhibited the production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. rsc.orgnih.gov Among the tested compounds, derivative 13b exhibited the most potent anti-inflammatory activity. rsc.orgnih.gov

Another line of research investigated imidazo[2,1-b] rsc.orgresearchgate.netx-mol.netthiadiazole derivatives and evaluated their anti-inflammatory effects using a carrageenan-induced rat paw edema assay. nih.gov By the fifth hour of the experiment, all tested compounds demonstrated anti-inflammatory activity that was similar to or higher than that of the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov These findings highlight the potential of the imidazo[2,1-b]thiazole scaffold in developing new anti-inflammatory agents. mdpi.com

Derivative ClassAssay/ModelKey FindingsReference
Indole-2-formamide benzimidazole[2,1-b]thiazoles (e.g., Compound 13b)LPS-induced RAW264.7 cellsInhibited production of NO, IL-6, and TNF-α rsc.orgnih.gov
Imidazo[2,1-b] rsc.orgresearchgate.netx-mol.netthiadiazolesCarrageenan-induced rat paw edemaActivity similar or higher than ibuprofen nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Variation on Biological Activity

The biological activity of the 3-Methylimidazo[2,1-b]thiazole scaffold can be significantly modulated by the introduction of various substituents at different positions on the heterocyclic ring. These modifications influence the molecule's interaction with biological targets, leading to enhanced potency and selectivity.

As Dihydrofolate Reductase (DHFR) Inhibitors:

A series of 3-methyl-imidazo[2,1-b]thiazole-based analogs have been synthesized and evaluated for their inhibitory activity against Dihydrofolate reductase (DHFR), a validated target for anticancer and antimicrobial therapies. Specific derivatives, compounds 22 and 23 , demonstrated potent inhibition of DHFR with IC50 values of 0.079 µM and 0.085 µM, respectively. nih.gov This level of activity is comparable to the well-known DHFR inhibitor, Methotrexate (MTX). These compounds also exhibited promising cytotoxicity against MCF7 breast cancer cell lines, indicating their potential as anticancer agents. nih.gov Modeling studies suggest that the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety and a hydrazide side chain are important for this anticancer activity. nih.gov

Interactive Data Table: DHFR Inhibition by this compound Derivatives

Compound Target IC50 (µM) Biological Effect
22 DHFR 0.079 Cytotoxicity against MCF7 cells
23 DHFR 0.085 Cytotoxicity against MCF7 cells

| MTX (Reference) | DHFR | 0.087 | Standard DHFR inhibitor |

As Cyclooxygenase-2 (COX-2) Inhibitors:

Derivatives of the related 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole scaffold have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. SAR studies revealed that the type and size of amine substituents at the C-5 position of the imidazo[2,1-b]thiazole (B1210989) ring directly affect both the potency and selectivity of COX-2 inhibition. nih.govbrieflands.comnih.gov

For instance, the compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) was identified as a highly potent and selective COX-2 inhibitor with an IC50 of 0.08 µM and a selectivity index of over 313. nih.govbrieflands.comnih.gov Replacing the dimethylamino group with larger dialkylamino groups, such as diethylamino or dipropylamino, resulted in decreased potency and selectivity. brieflands.comnih.gov This indicates that smaller, less bulky substituents at the C-5 position are preferred for optimal COX-2 inhibition. brieflands.comnih.gov

Interactive Data Table: COX-2 Inhibition by Imidazo[2,1-b]thiazole Derivatives

Compound C-5 Substituent COX-2 IC50 (µM) COX-1 IC50 (µM) Selectivity Index
6a Dimethylaminomethyl 0.08 >100 >1250
6b Diethylaminomethyl 0.11 >100 >909
6d Pyrrolidinomethyl 0.12 >100 >833

| 6e | Piperidinomethyl | 0.16 | >100 | >625 |

As Antimycobacterial Agents:

The substitution pattern on the imidazo[2,1-b]thiazole core is also crucial for its antimycobacterial activity. Studies have shown that the presence of moieties like chlorophenyl, pyridine, or coumarin on the thiazole (B1198619) ring significantly influences the compound's ability to inhibit Mycobacterium tuberculosis. researchgate.netresearchgate.net One derivative, compound 7b , emerged as a particularly promising lead with a minimum inhibitory concentration (MIC) of 0.98 μg/mL. researchgate.netresearchgate.net

Role of Core Scaffold Modifications on Potency and Selectivity

Modifying the core scaffold of this compound, for instance, by fusing additional rings, can lead to significant changes in biological activity, potency, and target selectivity.

Benzo-fused Derivatives (Benzo[d]imidazo[2,1-b]thiazoles):

The fusion of a benzene (B151609) ring to the imidazo[2,1-b]thiazole core creates the benzo[d]imidazo[2,1-b]thiazole scaffold. This modification has been explored in the development of antimycobacterial agents. nih.govrsc.org When tested against Mycobacterium tuberculosis (Mtb), derivatives of both the imidazo-[2,1-b]-thiazole and the benzo-[d]-imidazo-[2,1-b]-thiazole scaffolds showed activity. nih.gov

Notably, the benzo-fused derivative IT10 , which features a 4-nitro phenyl moiety, displayed potent activity with an IC50 of 2.32 μM against Mtb. nih.govrsc.org Another benzo-fused compound, IT06 , carrying a 2,4-dichloro phenyl group, also showed significant activity with an IC50 of 2.03 μM. nih.govrsc.org These findings suggest that the larger, more rigid benzo-fused scaffold can be effectively utilized to develop potent antimycobacterial agents, with substituents on the phenyl ring playing a key role in modulating activity. nih.gov

Conjugation to Other Bioactive Molecules:

Another strategy for scaffold modification involves linking the imidazo[2,1-b]thiazole core to other known pharmacophores. For example, conjugates of imidazo[2,1-b]thiazole and benzimidazole (B57391) have been synthesized and evaluated as microtubule-targeting anticancer agents. nih.gov One such conjugate, 6d , demonstrated significant cytotoxicity against the A549 human lung cancer cell line (IC50 = 1.08 µM) and was found to inhibit tubulin polymerization. nih.gov Molecular docking studies indicated that this conjugate binds to the colchicine binding site on tubulin. nih.gov This approach of creating hybrid molecules highlights how the core scaffold can be used as a platform to develop agents with novel mechanisms of action.

Pharmacophore Modeling and Ligand Design Principles

The design of novel this compound derivatives is often guided by pharmacophore modeling and an understanding of the target enzyme's active site.

Targeting Specific Enzymes:

The development of imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors was based on a specific design strategy. This involved incorporating the methyl sulfonyl moiety, a known COX-2 pharmacophore, onto the phenyl ring at the C-6 position of the imidazo[2,1-b]thiazole scaffold. nih.govbrieflands.com This rational design approach successfully produced a series of potent and selective COX-2 inhibitors. nih.gov

In the context of antimycobacterial drug discovery, imidazo-[2,1-b]-thiazole derivatives have been designed as potential inhibitors of the Mtb enzyme Pantothenate synthetase. nih.govrsc.org Molecular docking studies with the most active compounds, such as IT06 and IT10 , were performed to understand their binding patterns within the enzyme's active site. nih.govrsc.org This computational insight is crucial for the further optimization of these lead compounds.

Similarly, for DHFR inhibitors, molecular modeling has been used to elucidate the binding modes of 3-methyl-imidazo[2,1-b]thiazole derivatives within the DHFR active site. nih.govresearchgate.net These studies help explain the observed SAR and guide the design of new analogs with improved potency. nih.gov The combination of the imidazo[2,1-b]thiazole scaffold with other heterocyclic systems, such as piperazine and 1,2,3-triazoles, is another design strategy aimed at discovering novel antitubercular compounds. nih.govrsc.org

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a key part of the design process. For several series of imidazo[2,1-b]thiazole derivatives, these studies have suggested good oral bioavailability and drug-like properties, supporting their potential for further development. nih.govnih.gov

Computational and in Silico Methodologies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-methylimidazo[2,1-b]thiazole derivatives, it is extensively used to understand their interaction with biological targets.

Molecular docking studies have been instrumental in predicting the binding affinities of this compound derivatives to various protein targets. For instance, novel derivatives of 3-methyl-imidazo[2,1-b]thiazole have been evaluated for their inhibitory profile against Dihydrofolate reductase (DHFR) researchgate.netnih.gov. Two compounds, in particular, demonstrated potent inhibitory activity with IC50 values of 0.079 and 0.085 µM, which are comparable to the known inhibitor Methotrexate (MTX) with an IC50 of 0.087 µM researchgate.netnih.gov.

In another study, imidazo[2,1-b]-1,3,4-thiadiazole derivatives were subjected to molecular docking studies against the HVR protein (HIV-1 protease). The results highlighted that some compounds had a strong affinity for the protein, with docking scores as favorable as -117.20 and hydrogen bond energy of -2.12 KJ/mol researchgate.net. Similarly, docking studies of imidazo[2,1-b]thiazole (B1210989) derivatives targeting Human peroxiredoxin 5 have been performed to explore their potential interactions nih.gov.

Furthermore, newly synthesized imidazo[2,1-b]thiazole-linked thiadiazole conjugates were evaluated for their anti-proliferative efficacy, and molecular docking results showed strong binding interactions with the target Glypican-3 (GPC-3) protein, indicated by low energy scores nih.govresearchgate.net. The docking scores for certain benzo-[d]-imidazo-[2,1-b]-thiazole derivatives against the Pantothenate synthetase of Mycobacterium tuberculosis were also found to be significant, with glide scores of -1.95 kcal/mol and -1.29 kcal/mol for compounds IT06 and IT10, respectively nih.gov.

Table 1: Predicted Binding Affinities of this compound Derivatives

Derivative/Compound Target Protein Predicted Binding Affinity/Score
Compound 22 Dihydrofolate reductase (DHFR) IC50: 0.079 µM
Compound 23 Dihydrofolate reductase (DHFR) IC50: 0.085 µM
RUS-06 HVR protein (HIV-1 protease) Dock score: -117.20
RUS-05 HVR protein (HIV-1 protease) Dock score: -116.20
IT06 Pantothenate synthetase (Mtb) Glide score: -1.95 kcal/mol
IT10 Pantothenate synthetase (Mtb) Glide score: -1.29 kcal/mol

The analysis of ligand-protein interactions provides a detailed understanding of the binding mode of this compound derivatives within the active site of a protein. These interactions are crucial for the stability of the ligand-protein complex and for eliciting a biological response.

Hydrogen Bonding: Hydrogen bonds are a predominant type of interaction observed in docking studies of these derivatives. For example, molecular modeling simulations of potent 3-methyl-imidazo[2,1-b]thiazole-based DHFR inhibitors revealed high-affinity binding, which included hydrogen bonding within the DHFR binding pocket researchgate.netnih.gov. In the case of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives targeting Pantothenate synthetase, hydrogen bond interactions were observed with amino acid residues such as HIS-44, MET-195, VAL-187, and SER-197 nih.gov.

π-π Interactions: These interactions are common for aromatic systems like the imidazo[2,1-b]thiazole core. Studies have shown that the binding of 3-methyl-imidazo[2,1-b]thiazole derivatives to DHFR is stabilized by π-π interactions with residues like Arg22 and Phe31 researchgate.netnih.gov. Similarly, π-π stacking interactions have been noted with the HIS-44 residue in the active site of Pantothenate synthetase nih.gov. The aromatic nature of the thiazole (B1198619) ring allows for these interactions, where the π electrons of the ring interact with the electron clouds of aromatic amino acid residues mdpi.comnih.gov.

π-Cation Interactions: While less commonly specified in the reviewed literature for this particular scaffold, π-cation interactions, where a cation interacts with the face of an electron-rich π system, are a theoretical possibility given the electronic nature of the heterocyclic system and the presence of charged residues in protein binding sites.

Table 2: Key Ligand-Protein Interactions for this compound Derivatives

Derivative Class Target Protein Interacting Residues Type of Interaction
3-Methyl-imidazo[2,1-b]thiazole analogs Dihydrofolate reductase (DHFR) Arg22, Phe31 π-π interaction, Hydrogen bonding
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives Pantothenate synthetase (Mtb) HIS-44, MET-195, VAL-187, SER-197, GLN-164, HIS-47 Hydrogen bonding, Aromatic bond, π-π stacking
Imidazo[2,1-b]thiazole-linked thiadiazoles Glypican-3 protein (GPC-3) Not specified Hydrogen bonding, π-interactions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability. For derivatives of this compound, MD simulations have been used to validate the findings from molecular docking. For instance, MD simulations were performed on protein-ligand complexes of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives with Pantothenate synthetase to assess the stability of the binding pattern nih.govrsc.orguantwerpen.be. These simulations help in visualizing the behavior of the complex under physiological conditions rsc.org. The stability of the most active compounds is often assessed through trajectories of up to 100 ns physchemres.org.

ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. Several studies on this compound derivatives have included ADME predictions.

A computer-assisted ADMET study on novel 3-methyl-imidazo[2,1-b]thiazole analogs suggested good oral absorption, high penetration of the blood-brain barrier (BBB), and better intestinal absorption researchgate.netnih.gov. The study also predicted that these compounds would be non-inhibitors of CYP2D6 and have adequate plasma protein binding researchgate.netnih.gov.

Similarly, in silico prediction of physicochemical and pharmacokinetic parameters for a series of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole analogues indicated good drug-likeness. These predictions, based on tools like SwissADME, suggested good oral bioavailability and aqueous solubility for the designed compounds nih.gov. Virtual ADME studies are frequently carried out to determine the relationship between the biological, electronic, and physicochemical properties of these target compounds nih.gov. The general findings suggest that imidazo[2,1-b]thiazole derivatives often possess drug-like behavior, making them suitable for further investigation nih.gov.

Table 3: Summary of In Silico ADME Predictions for this compound Derivatives

ADME Parameter Predicted Outcome
Oral Absorption Good to High researchgate.netnih.govnih.gov
Blood-Brain Barrier (BBB) Penetration High researchgate.netnih.gov
Intestinal Absorption Good researchgate.netnih.gov
CYP2D6 Inhibition Non-inhibitor researchgate.netnih.gov
Plasma Protein Binding Adequate researchgate.netnih.gov
Aqueous Solubility Good nih.gov
Drug-Likeness Favorable nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide a deeper understanding of the molecule's structure, reactivity, and spectroscopic properties.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the reactive behavior of a molecule. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack.

For thiazole derivatives, MEP analysis helps in identifying the regions that are likely to be involved in intermolecular interactions researchgate.net. The distribution of surface charges can be computed to generate an electrostatic potential map, which highlights the negative and positive regions of electrostatic potentials and can infer potential hydrogen bond interactions physchemres.org. This analysis is crucial for understanding how the molecule will interact with its biological target.

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method used in computational chemistry to calculate the partial atomic charges of atoms within a molecule. This analysis provides insights into the electron distribution and can help in understanding the molecule's reactivity and electrostatic potential. The distribution of Mulliken atomic charges is crucial for determining the sites susceptible to electrophilic and nucleophilic attacks.

While specific Mulliken atomic charge distribution data for this compound was not found in the reviewed literature, studies on similar thiazole and imidazole (B134444) derivatives provide valuable insights. For instance, in related thiazole derivatives, it has been observed that nitrogen and sulfur atoms typically exhibit negative Mulliken charges, indicating their electron-donating nature and their role as potential sites for electrophilic attack. Conversely, certain carbon and hydrogen atoms often carry positive charges, marking them as potential sites for nucleophilic attack irjweb.com.

In a study on N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine, the nitrogen atoms in the imidazole and thiazole rings, along with a carbon atom, showed significant negative charges, highlighting their electron-donating capabilities. The sulfur atom and a specific carbon atom were identified as the most probable sites for nucleophilic attacks due to their positive charges irjweb.com. This type of analysis is instrumental in understanding the chemical behavior of heterocyclic compounds.

Table 1: Representative Mulliken Atomic Charges for a Thiazole Derivative

AtomCharge (e)
N2-0.371
N5-0.428
C13-0.344
S12Positive
C1Positive
Note: This data is for N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine and is presented to illustrate the typical charge distribution in related structures. irjweb.com

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a theoretical method used to visualize the localization of electrons in a molecule. It provides a measure of the probability of finding an electron in a certain region of space. ELF analysis is particularly useful for distinguishing between different types of chemical bonds (covalent, ionic, metallic) and for identifying lone pairs of electrons. The ELF is a scalar field that is typically plotted as contour maps or isosurfaces. High ELF values (approaching 1) indicate regions of high electron localization, such as covalent bonds and lone pairs, while lower values suggest delocalized electrons.

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another computational tool that provides insights into electron localization, similar to the ELF. It is also a scalar field that helps in identifying regions of high electron density, which are characteristic of chemical bonds and lone pairs. The LOL is often used in conjunction with ELF to provide a more complete picture of the electronic structure of a molecule. High LOL values signify areas where electrons are highly localized.

As with the ELF analysis, specific Localized Orbital Locator (LOL) data for this compound could not be found in the surveyed scientific literature. A theoretical LOL analysis of this compound would likely show high values in the regions of the C-N, C-S, C-C, and C-H bonds, as well as in the vicinity of the nitrogen and sulfur heteroatoms, corresponding to their non-bonding electrons.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that defines chemical concepts such as atoms and chemical bonds based on the topology of the electron density wikipedia.orgamercrystalassn.org. Developed by Richard Bader, QTAIM partitions a molecule into atomic basins, which are regions of space associated with each nucleus wikipedia.orgwiley-vch.de. The analysis of critical points in the electron density allows for the characterization of chemical bonds.

A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide information about the nature of the chemical bond muni.cz. For instance, a negative Laplacian value is indicative of a shared-shell interaction (covalent bond), while a positive value suggests a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction).

Detailed QTAIM analysis specifically for this compound is not available in the published literature. However, a QTAIM study of this molecule would be expected to identify BCPs for all the covalent bonds within the structure. The properties at these BCPs would likely confirm the covalent nature of the C-N, C-S, C-C, and C-H bonds that constitute the this compound molecule.

Drug-Likeness and Drug-Score Evaluations

The assessment of drug-likeness is a critical step in the early stages of drug discovery, helping to predict whether a compound has the physicochemical properties to be an orally active drug. These evaluations are often based on a set of rules derived from the analysis of successful oral drugs.

Several studies have performed in silico ADME (absorption, distribution, metabolism, and excretion) and drug-likeness predictions for various derivatives of the imidazo[2,1-b]thiazole scaffold nih.govnih.govrsc.orgresearchgate.net. These studies often evaluate compliance with several established rules:

Lipinski's Rule of Five : This rule suggests that poor oral absorption is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors researchgate.net.

Ghose's Filter : This filter defines a qualifying range for molecular weight (160-480 g/mol ), molar refractivity (40-130), logP (-0.4 to +5.6), and the total number of atoms (20-70) nih.gov.

Veber's Rule : This rule proposes that good oral bioavailability is more likely for compounds with 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less nih.gov.

Egan's Rule : This rule is based on a statistical analysis of lipophilicity (logP) and polar surface area (TPSA) to predict oral absorption.

Muegge's Rule : This rule sets out specific ranges for physicochemical properties to identify drug-like compounds.

Studies on imidazo[2,1-b]thiazole derivatives have generally shown that these compounds possess favorable drug-like properties, with many analogs adhering to Lipinski's and Veber's rules nih.gov. For instance, a study on a series of imidazo[2,1-b]thiazole-based aryl hydrazones indicated that the synthesized compounds exhibited promising cytotoxicity and that their drug-likeness profiles were favorable nih.gov. Another study on imidazo[2,1-b] wikipedia.orgmuni.czsemanticscholar.orgthiadiazole derivatives found that the compounds generally showed good gastrointestinal absorption and did not violate the drug-likeness rules of Lipinski, Ghose, Veber, Egan, and Muegge semanticscholar.orgmdpi.com.

Table 2: Common Drug-Likeness Rules

RuleMolecular Weight ( g/mol )logPH-Bond DonorsH-Bond AcceptorsRotatable BondsPolar Surface Area (Ų)
Lipinski's Rule of Five ≤ 500≤ 5≤ 5≤ 10--
Ghose's Filter 160 - 480-0.4 to 5.6----
Veber's Rule ----≤ 10≤ 140
Egan's Rule -≤ 5.88---≤ 131.6
Muegge's Rule 200 - 600-2.0 to 5.0≤ 5≤ 10≤ 15< 150

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Pathways

While established methods for synthesizing the imidazo[2,1-b]thiazole (B1210989) core exist, the future of drug discovery demands more efficient, cost-effective, and environmentally friendly synthetic strategies. Research is increasingly focused on novel pathways that offer improved yields, greater structural diversity, and simpler reaction conditions.

One promising approach is the use of one-pot multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, which allows for the assembly of complex imidazo[2,1-b]thiazole derivatives from simple starting materials in a single step. mdpi.com This method is not only efficient but also aligns with the principles of green chemistry by reducing waste and energy consumption. mdpi.com Another area of exploration involves the Vilsmeier-Haack reaction to introduce functional groups, like a formyl group, onto the imidazo[2,1-b]thiazole ring system, which can then be elaborated into a variety of derivatives. chemmethod.com The development of novel catalyst systems and the use of unconventional reaction media, such as ionic liquids, are also being investigated to streamline the synthesis of these compounds. evitachem.com These advancements are crucial for rapidly generating libraries of 3-methylimidazo[2,1-b]thiazole analogs for biological screening.

Exploration of New Biological Targets and Activities

The imidazo[2,1-b]thiazole nucleus is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comchemmethod.comnih.gov Future research will aim to identify new biological targets and expand the therapeutic applications of this compound compounds.

Initial studies have shown that derivatives of this scaffold can act as potent inhibitors of enzymes like Dihydrofolate reductase (DHFR), a key target in cancer and infectious diseases. nih.govresearchgate.net For instance, certain 3-methyl-imidazo[2,1-b]thiazole analogs have exhibited potent inhibitory activity against DHFR with IC50 values as low as 0.079 µM. nih.gov Other research has identified imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents that inhibit tubulin polymerization, a validated strategy in cancer chemotherapy. nih.gov A specific conjugate demonstrated significant cytotoxicity against the A549 human lung cancer cell line with an IC50 value of 1.08 µM and an inhibitory effect on tubulin assembly with an IC50 of 1.68 µM. nih.gov

Furthermore, the antimycobacterial potential of this scaffold is a significant area of interest. nih.govuantwerpen.bersc.org Benzo[d]imidazo[2,1-b]thiazole derivatives, a related class of compounds, have shown selective activity against Mycobacterium tuberculosis, with some analogs displaying IC50 values as low as 2.03 µM. uantwerpen.bersc.org The exploration of new targets, such as kinases involved in cell signaling pathways and enzymes crucial for microbial survival, will continue to be a primary focus. nih.gov

Compound ClassBiological TargetReported Activity (IC50)Disease Area
3-Methyl-imidazo[2,1-b]thiazole derivativesDihydrofolate reductase (DHFR)0.079 µMCancer, Infectious Diseases
Imidazo[2,1-b]thiazole-benzimidazole conjugatesTubulin1.68 µMCancer
Benzo[d]imidazo[2,1-b]thiazole derivativesMycobacterium tuberculosis2.03 µMTuberculosis

Application of Advanced Computational Techniques

The integration of advanced computational techniques is becoming indispensable in modern drug discovery. For the this compound scaffold, these methods are being used to accelerate the identification and optimization of lead compounds. Molecular docking and molecular dynamics simulations are employed to predict the binding modes of these compounds with their biological targets, providing insights into the key interactions that govern their activity. nih.govnih.govrsc.org

For example, molecular modeling has been used to validate the high-affinity binding of 3-methyl-imidazo[2,1-b]thiazole derivatives within the DHFR binding pocket, highlighting interactions with key amino acid residues like Arg22 and Phe31. nih.gov Similarly, docking studies have helped to understand the putative binding patterns of active antimycobacterial compounds against targets like Pantothenate synthetase of M. tuberculosis. nih.govrsc.org These computational studies not only help in rationalizing the observed biological activities but also guide the design of new analogs with improved potency and selectivity. nih.gov

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also being increasingly used to assess the drug-likeness of newly designed compounds at an early stage, helping to prioritize which molecules to synthesize and test. nih.govnih.govrsc.org This computer-assisted approach saves significant time and resources in the drug development pipeline.

Design and Synthesis of Multi-Targeting Agents

The traditional "one-target, one-drug" paradigm is gradually being supplemented by the development of multi-targeting agents, which can modulate multiple biological targets simultaneously. researchgate.net This approach is particularly relevant for complex diseases like cancer, where multiple pathways are often dysregulated. The fused heterocyclic nature of this compound makes it an ideal scaffold for designing such multi-target ligands. evitachem.comresearchgate.net

Future research will focus on the rational design of hybrid molecules that combine the this compound core with other pharmacophores to hit multiple, synergistic targets. For instance, conjugates of imidazo[2,1-b]thiazole and benzimidazole (B57391) have already been synthesized to act as microtubule-targeting agents. nih.gov Another strategy involves creating conjugates with thiadiazole to explore new anti-proliferative agents. nih.gov By carefully selecting the linked pharmacophores and the nature of the linker, it is possible to fine-tune the activity profile of the resulting compounds. This strategy holds the promise of developing more effective therapies with potentially lower risks of drug resistance.

Integration with Chemoinformatics and Data Science Approaches

The vast amount of chemical and biological data being generated presents both a challenge and an opportunity for drug discovery. Chemoinformatics and data science approaches are becoming essential for navigating this data landscape and extracting meaningful insights. For this compound research, these approaches can be used to build predictive models for biological activity and drug-likeness based on the chemical structures of known compounds.

Quantitative Structure-Activity Relationship (QSAR) studies can help identify the key structural features that are important for the biological activity of this compound derivatives. Machine learning algorithms can be trained on existing screening data to predict the activity of virtual compounds, allowing for the efficient screening of large chemical libraries. These data-driven approaches, combined with the insights from computational chemistry and experimental biology, will create a powerful, integrated pipeline for the discovery and development of new drugs based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 3-Methylimidazo[2,1-b]thiazole derivatives?

The synthesis typically involves cyclization and coupling reactions. For example, ethyl 2-methyl-benzo-[d]-imidazo[2,1-b]-thiazole-3-carboxylate is synthesized by cyclizing ethyl 2-chloro-3-oxobutanoate with precursor amines in refluxing 1,4-dioxane. Subsequent hydrolysis with LiOH yields carboxylic acid intermediates, which undergo amide coupling (e.g., with piperazine using HATU) to form carboxamide derivatives. Triazole analogues are introduced via click chemistry with azides and acetylenes . Purity is confirmed via ¹H/¹³C NMR, HPLC, and mass spectrometry .

Q. How are this compound derivatives screened for anti-inflammatory activity?

Derivatives are tested in LPS-stimulated RAW264.7 macrophages. Key assays include:

  • Cytokine inhibition : Measurement of NO, IL-6, and TNF-α levels via ELISA or Griess reagent .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing substituents (e.g., nitro groups) at the amino position enhance activity. For instance, compound 13b (with a trifluoromethyl benzyl group) showed potent inhibition of NO (IC₅₀ = 2.1 µM) without cytotoxicity .
  • Mechanistic insights : Ferroptosis induction is evaluated via ROS, MDA, Fe²⁺, and GSH levels .

Q. What in vitro models assess antimycobacterial activity?

  • Mycobacterium tuberculosis (Mtb) H37Ra : IC₅₀/IC₉₀ values are determined using luciferase-based viability assays. For example, benzo-[d]-imidazo[2,1-b]-thiazole derivative IT10 (4-nitro phenyl-substituted) showed IC₅₀ = 2.32 µM and IC₉₀ = 7.05 µM .
  • Selectivity : Non-tuberculous mycobacteria (NTM) panels are used to confirm Mtb-specific activity. Derivatives like IT06 (2,4-dichloro phenyl) showed no activity against NTMs, suggesting target specificity .
  • Cytotoxicity : MRC-5 lung fibroblasts are exposed to compounds for 24 hours, with viability assessed via Resazurin reduction. Therapeutic indices (CC₅₀/IC₅₀) >55 indicate favorable safety .

Advanced Research Questions

Q. How can computational methods optimize this compound derivatives?

  • In silico ADMET : Predict solubility, bioavailability (Veber’s rule), and toxicity. Derivatives with ≤5 hydrogen bond donors/acceptors and polar surface area <140 Ų are prioritized .
  • Molecular docking : Targets like Mtb pantothenate synthetase (PS) are used to predict binding. IT10 showed stable interactions (ΔG = -9.2 kcal/mol) via hydrogen bonds with Thr173 and hydrophobic contacts with Val147 .
  • Molecular dynamics (MD) : Simulations (e.g., 100 ns trajectories) validate binding stability. Root-mean-square deviation (RMSD) <2 Å indicates robust ligand-protein complexes .

Q. How to resolve contradictory data in biological assays?

Case example: A compound may inhibit Mtb but show no activity against NTMs. Strategies include:

  • Target validation : Confirm specificity via gene knockout or enzymatic assays (e.g., PS inhibition in Mtb vs. NTMs) .
  • Off-target profiling : Screen against human kinases or proteases to rule out nonspecific effects .
  • Metabolic stability : Assess microsomal half-life to exclude rapid degradation as a false-negative cause .

Q. What strategies enhance therapeutic indices (TI) of these derivatives?

  • Substituent engineering : Bulky groups (e.g., 4-nitro phenyl in IT10 ) improve Mtb inhibition (IC₅₀ = 2.32 µM) while reducing cytotoxicity (CC₅₀ >128 µM), yielding TI >55 .
  • Prodrug approaches : Mask polar groups (e.g., esterification of carboxylates) to enhance cellular uptake .
  • Combination therapy : Pair derivatives with first-line drugs (e.g., pyrazinamide) to lower effective doses and resistance risk .

Q. How to evaluate ferroptosis induction by this compound derivatives?

  • Biomarker quantification : Measure ROS (via DCFDA), MDA (thiobarbituric acid assay), Fe²⁺ (Ferrozine assay), and GSH (Ellman’s reagent) in treated cells .
  • Inhibition controls : Use ferroptosis inhibitors (e.g., ferrostatin-1) to confirm mechanism-specific cell death .
  • Transcriptomics : RNA-seq identifies ferroptosis-related gene expression (e.g., GPX4, ACSL4) .

Q. How to prioritize derivatives with multi-pharmacological activities?

  • Hierarchical clustering : Rank compounds based on IC₅₀ values across anti-inflammatory, antimycobacterial, and antioxidant assays .
  • In vivo validation : Select top candidates (e.g., 13b or IT10 ) for murine models of sepsis or TB to confirm efficacy and safety .
  • Patent analysis : Prioritize scaffolds with existing IP coverage (e.g., imidazo[2,1-b]thiazole carboxamides) to expedite translational potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.